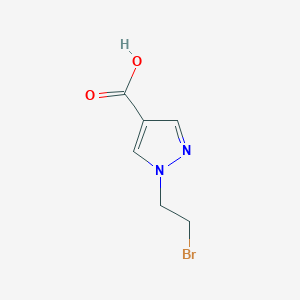

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid

説明

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a bromoethyl substituent at the N1 position and a carboxylic acid group at the C4 position of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, due to the reactive bromine atom and the carboxylic acid moiety, which facilitate further functionalization.

特性

分子式 |

C6H7BrN2O2 |

|---|---|

分子量 |

219.04 g/mol |

IUPAC名 |

1-(2-bromoethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7BrN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) |

InChIキー |

USSGDVPOXMXUQY-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NN1CCBr)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of an appropriate pyrazole precursor. One common method is the reaction of 1H-pyrazole-4-carboxylic acid with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more scalable and cost-effective production method.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethyl group serves as an excellent leaving group, enabling nucleophilic substitution under various conditions:

*Theoretical yield based on analogous reactions with 5-(2-bromoethyl)-1H-pyrazole.

Key mechanistic insight : Reactions proceed via SN2 mechanisms in polar aprotic solvents, with steric hindrance from the pyrazole ring influencing reaction rates.

Elimination Reactions

Controlled elimination converts the bromoethyl group into a vinyl moiety:

Dehydrohalogenation :

-

Product: 1-Vinyl-1H-pyrazole-4-carboxylic acid

-

Significance: Forms conjugated dienes for subsequent cycloadditions (e.g., [2+2] reactions with tetracyanoethylene)

Carboxylic Acid Derivitization

The carboxylic acid group undergoes standard transformations:

Cycloaddition Reactions

Post-elimination vinyl derivatives participate in cycloadditions:

Example : Reaction with tetracyanoethylene

-

Conditions: Benzene, RT, 1 hr

-

Product: 1-(2,2,3,3-Tetracyano-1-cyclobutyl)pyrazole-4-carboxylic acid

-

Yield: 85-92% (dependent on substitution pattern)

-

Mechanism: [2+2] cycloaddition via π-π complex intermediate

Biological Activity Modulation

Structural modifications influence pharmacological properties:

-

Anticancer derivatives : Substitution with amino groups enhances cytotoxicity (IC₅₀ = 0.39-0.46 μM vs. MCF-7/HCT116 cells)

-

Anti-inflammatory analogs : Hydroxyl-substituted derivatives show COX-2 inhibition comparable to indomethacin

Reaction Optimization Considerations

-

Solvent effects : DMF accelerates substitution but may promote decarboxylation at >100°C

-

Temperature control : <60°C recommended for acid-sensitive reactions

-

Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems

This compound's dual functionality enables precise structural tuning for applications in medicinal chemistry, materials science, and synthetic methodology development. Continued exploration of its reactivity space remains critical for discovering novel derivatives with tailored properties.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is primarily utilized as a building block in the synthesis of new pharmaceutical agents. Its unique structure allows for modifications that can target various diseases, particularly neurological and inflammatory disorders. The compound's bromine atom serves as an effective leaving group, facilitating nucleophilic substitutions that are crucial in drug design.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, studies have reported IC50 values of 0.39 µM against MCF-7 breast cancer cells and 0.28 µM against NCI-H460 lung cancer cells, suggesting its potential as an anticancer agent . The mechanism of action may involve the induction of apoptosis and inhibition of critical enzymes such as Aurora-A kinase, which regulates cell cycle progression.

Organic Synthesis

Intermediate in Heterocyclic Chemistry

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity is enhanced by the presence of both the bromoethyl and carboxylic acid functional groups, allowing it to participate in various chemical transformations such as esterification and amidation . This versatility makes it a valuable component in synthetic organic chemistry.

Material Science

Development of Novel Materials

In material science, 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is explored for its potential in developing materials with specific electronic or optical properties. The unique characteristics imparted by the pyrazole ring and bromine substituent can lead to innovative applications in electronics and photonics.

The biological activity of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid extends beyond anticancer properties:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : Some research indicates potential antimicrobial properties, although further studies are needed to fully understand its efficacy against various pathogens .

作用機序

類似の化合物との比較

類似の化合物

- 1-(2-クロロエチル)-1H-ピラゾール-4-カルボン酸

- 1-(2-ヨードエチル)-1H-ピラゾール-4-カルボン酸

- 1-(2-フルオロエチル)-1H-ピラゾール-4-カルボン酸

独自性

1-(2-ブロモエチル)-1H-ピラゾール-4-カルボン酸は、臭素原子の存在により、クロロ、ヨード、フルオロアナログとは異なる反応性を示すため、独自性があります。臭素原子のサイズと電子吸引特性は、化合物の反応性と起こりうる反応の種類に影響を与え、さまざまな合成経路において貴重な中間体となっています。

類似化合物との比較

Structural Comparison

The table below compares the structure, molecular weight, and substituents of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid with analogous pyrazole derivatives:

Physicochemical Properties

- Melting Points : Ethyl ester analogs (e.g., 1H-Pyrazole-4-carboxylic acid ethyl ester) have melting points of 87–89°C . The carboxylic acid form (target compound) likely has a higher melting point due to hydrogen bonding.

- Reactivity : The bromoethyl group in the target compound offers a reactive site for nucleophilic substitution (e.g., Suzuki coupling), distinguishing it from bromophenyl or benzyl derivatives, which undergo electrophilic aromatic substitution .

- Solubility : The carboxylic acid group enhances water solubility compared to ester or aldehyde derivatives (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) .

生物活性

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound notable for its unique structural features, including a bromine atom and a carboxylic acid group attached to a pyrazole ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in drug development.

- Molecular Formula : CHBrNO

- Molecular Weight : 189.03 g/mol

- Functional Groups :

- Bromoethyl group (good leaving group)

- Carboxylic acid (reactive in esterification and amidation)

The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid. Notable findings include:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC values comparable to standard chemotherapeutics like doxorubicin. For instance, derivatives of pyrazole compounds have shown IC values in the range of 0.39 to 0.46 µM against MCF-7 and HCT116 cell lines respectively .

- Mechanism of Action : The compound may induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. For example, studies have highlighted the inhibition of Aurora-A kinase, which plays a critical role in cell cycle regulation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been investigated through various models:

- In Vivo Studies : Compounds similar to 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid have been shown to reduce inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- Inhibition Studies : The effectiveness against bacterial strains has been evaluated, with some derivatives showing promising results in inhibiting growth at certain concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid can be influenced by its structural features. The following table summarizes findings related to the structure-activity relationship:

| Compound | Substituent | Biological Activity | IC (µM) |

|---|---|---|---|

| 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid | Bromoethyl | Anticancer (MCF-7) | ~0.46 |

| 4-Methyl-1H-pyrazole-3-carboxamide | Methyl | NA Inhibitory Activity | 52.31 |

| 6-Hydroxy-4-oxo-1H-pyrazole | Hydroxy | Cytotoxicity against HepG2 | ~0.39 |

The presence of electron-donating or withdrawing groups significantly affects the compound's binding affinity and overall biological activity.

Study on Anticancer Efficacy

A specific study focused on the synthesis and evaluation of pyrazole derivatives, including 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid, demonstrated that modifications at the N-position significantly influenced anticancer efficacy. The study reported that certain derivatives exhibited enhanced activity against cancer cell lines compared to their parent compounds .

Anti-inflammatory Mechanism Investigation

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in a rat model of induced inflammation. Results indicated that treatment with these compounds led to a significant reduction in edema and inflammatory cytokines after seven days of administration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with bromoethylating agents, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized using Vilsmeier-Haack reactions (for formylation) followed by oxidation . Key parameters include temperature (80–100°C for cyclocondensation), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Evidence from related compounds shows yields of ~80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C-N stretches at 1500–1600 cm⁻¹) .

- NMR : NMR identifies the bromoethyl group (δ ~3.5–4.0 ppm for CHBr) and pyrazole protons (δ ~7.5–8.5 ppm). NMR resolves the carboxylic carbon at ~165 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX programs ) determines bond lengths and angles, critical for confirming stereoelectronic effects.

Q. How can researchers purify 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid to ≥95% purity?

- Purification Strategies :

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to remove unreacted precursors.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates bromoethyl derivatives from byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity, as validated for structurally similar pyrazole acids .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights : The bromoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT at B3LYP/6-31G* level) predict activation barriers of ~25 kcal/mol for substitutions, with steric hindrance from the pyrazole ring affecting regioselectivity . Contrasting experimental yields (e.g., 60–80% with primary amines vs. <40% with bulky tertiary amines) highlight steric limitations .

Q. What are the biological implications of this compound as a hypoxia-inducible factor (HIF) modulator?

- Pharmacological Profiling : Structural analogs (e.g., JNJ-42041935) inhibit prolyl hydroxylases, stabilizing HIF-1α. Kinetic assays (IC ~10–50 nM) reveal competitive inhibition at the 2-oxoglutarate binding site. In vitro models show dose-dependent reversal of hypoxia-induced metabolic dysfunction .

Q. How can computational modeling optimize the compound’s stability under physiological conditions?

- In Silico Approaches :

- Molecular Dynamics (MD) : Simulate pH-dependent degradation (e.g., hydrolysis at pH 7.4) using AMBER force fields.

- QSPR Models : Correlate logP (calculated as ~1.2) with membrane permeability and plasma protein binding .

- Degradation Pathways : Predict major metabolites (e.g., debrominated derivatives) via Schrödinger’s MetaSite .

Q. What contradictions exist in reported crystallographic data for pyrazole-4-carboxylic acid derivatives?

- Data Reconciliation : Discrepancies in bond angles (e.g., C4-C5-N1 in pyrazole ring: 105° vs. 108° across studies) arise from torsional strain induced by substituents. SHELXL refinement (R-factor < 5%) with high-resolution data (<1.0 Å) resolves such issues .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving the bromoethyl group?

- Troubleshooting :

- Catalysis : Use CuI/1,10-phenanthroline (5 mol%) to accelerate Ullmann-type couplings .

- Microwave Assistance : Irradiation (100 W, 120°C) reduces reaction times from 24 h to 2 h, minimizing decomposition .

Q. What safety protocols are critical for handling this compound?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。